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Introduction
Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2, is a crucial

transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum.

[1][2] It also plays a vital role in iron acquisition by erythroid precursor cells and the transport of

iron out of endosomes in most cell types.[3] Given its central role in iron metabolism, the study

of DMT1 function and the identification of its modulators are of significant interest in the context

of iron-related disorders such as hemochromatosis and iron-deficiency anemia.

These application notes provide detailed protocols for measuring ferrous iron (Fe2+) uptake in

cells expressing DMT1. The described methods are essential for researchers and professionals

in drug development aiming to characterize DMT1 activity, screen for inhibitors or activators,

and elucidate the mechanisms of cellular iron homeostasis.

Key Experimental Approaches
Several robust methods are available to quantify ferrous iron uptake mediated by DMT1. The

choice of assay depends on the specific research question, available equipment, and the

desired endpoint. The most common techniques include:
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Colorimetric Ferrozine-Based Assays: These assays measure the total intracellular iron

content.

Calcein-AM Fluorescence Quenching Assays: This method assesses the labile iron pool

(LIP), which is the redox-active, chelatable iron within the cell.

Radioisotope Uptake Assays: Utilizing isotopes like ⁵⁵Fe provides a direct and highly

sensitive measure of iron transport.

To specifically attribute iron uptake to DMT1, these assays are often coupled with molecular

biology techniques such as:

siRNA-mediated knockdown of DMT1: To confirm the transporter's role by observing a

reduction in iron uptake upon its silencing.

Use of specific DMT1 inhibitors: To pharmacologically block DMT1 activity.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DMT1-mediated ferrous iron uptake pathway and a

general experimental workflow for its measurement.
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Caption: DMT1-mediated ferrous iron uptake pathway.
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Caption: General experimental workflow for measuring DMT1-mediated iron uptake.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating DMT1-mediated

iron uptake.

Table 1: Effect of DMT1 Knockdown on Iron Uptake in Caco-2 Cells
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Cell Line
Vmax for Iron Uptake
(fmol/mg protein/min)

Reference

Control 1 776.4 [4]

DMT1 Knockdown 1 267.4 [4]

Control 2 558 [4]

DMT1 Knockdown 2 319 [4]

Table 2: Inhibition of DMT1-Mediated ⁵⁵Fe Uptake

Compound Concentration
% Inhibition of ⁵⁵Fe
Uptake

Reference

NSC75600 50 µM Significant reduction [1]

NSC306711 50 µM Significant reduction [1]

Table 3: Effect of DMT1 Silencing on ⁵⁹Fe Absorption In Vivo

Treatment Group
Liver ⁵⁹Fe Level
Reduction

Total ⁵⁹Fe
Absorption
Reduction

Reference

MCP/DMT1 siRNA
53% (statistically

insignificant)
44% (significant) [5]

Experimental Protocols
Protocol 1: Colorimetric Ferrozine-Based Assay for Total
Intracellular Iron
This protocol is adapted from the method described by Riemer et al. (2004) and allows for the

quantification of total cellular iron.[6][7][8] Ferrozine forms a stable colored complex with

ferrous iron (Fe²⁺) that can be measured spectrophotometrically.[7]
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Materials:

Cells expressing DMT1 (e.g., Caco-2, transfected HEK293)

Phosphate-buffered saline (PBS)

10 mM HCl

Acidic KMnO₄ solution (2.25% KMnO₄ in 0.7 M HCl)

Iron detection reagent (6.5 mM ferrozine, 1 M L-ascorbic acid, 2.5 M ammonium acetate)

Iron standard (e.g., FeCl₃)

96-well microplate

Microplate reader

Procedure:

Cell Culture and Treatment:

Plate cells in 24-well or 96-well plates and culture until they reach the desired confluency.

If applicable, treat cells with DMT1 inhibitors or transfect with DMT1 siRNA prior to the

assay.

Iron Loading:

Incubate cells with ferrous sulfate (FeSO₄) or ferric ammonium citrate (FAC) at the desired

concentration and time to induce iron uptake. A typical concentration range is 1-100 µM.

Include a vehicle control (no added iron).

Cell Lysis and Iron Release:

Wash the cells twice with ice-cold PBS to remove extracellular iron.

Lyse the cells by adding 10 mM HCl.
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Add an equal volume of acidic KMnO₄ solution to the cell lysate.

Incubate at 60°C for 2 hours to release iron from proteins.[7]

Colorimetric Reaction:

Cool the samples to room temperature.

Add the iron detection reagent to each sample.

Incubate for 30 minutes at room temperature to allow for color development.

Measurement:

Transfer the samples to a 96-well plate.

Measure the absorbance at 550 nm using a microplate reader.[7]

Quantification:

Prepare a standard curve using a known concentration range of the iron standard.

Calculate the iron concentration in the samples based on the standard curve.

Normalize the iron content to the total protein concentration of the cell lysate.

Protocol 2: Calcein-AM Fluorescence Quenching Assay
for Labile Iron Pool
This assay measures the labile iron pool (LIP) based on the quenching of calcein fluorescence

upon iron binding.[9][10][11] Calcein-AM is a cell-permeable, non-fluorescent ester that is

cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein.[9][12]

Materials:

Cells expressing DMT1

Calcein-AM (acetoxymethyl ester)
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Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Iron chelator (e.g., deferoxamine - DFO) as a positive control for fluorescence recovery.

Iron source (e.g., ferrous ammonium sulfate - FAS) as a positive control for quenching.

Fluorescence microplate reader or flow cytometer

Procedure:

Cell Culture and Treatment:

Culture cells in a suitable format (e.g., 96-well black-walled plates for plate reader, or

culture flasks for flow cytometry).

Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).

Calcein Loading:

Wash cells with HBSS.

Load cells with Calcein-AM (typically 0.1-1 µM) in HBSS for 15-30 minutes at 37°C.

Iron Uptake:

Wash the cells to remove excess Calcein-AM.

Add the ferrous iron solution (e.g., FAS) to the cells and incubate for the desired time.

Fluorescence Measurement:

Measure the fluorescence intensity using a fluorescence plate reader (Excitation ~485 nm,

Emission ~520 nm) or a flow cytometer.

The decrease in fluorescence is proportional to the increase in the labile iron pool.

Data Analysis:
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The change in the labile iron pool can be calculated relative to a baseline measurement

before the addition of iron.

The fluorescence signal is inversely proportional to the amount of labile iron.[13]

Protocol 3: ⁵⁵Fe Radioactive Iron Uptake Assay
This is a highly sensitive and direct method to measure iron transport.

Materials:

Cells expressing DMT1

⁵⁵FeCl₃

Ascorbate (to reduce Fe³⁺ to Fe²⁺)

Uptake buffer (e.g., MES-buffered saline, pH 6.75)

Stop solution (ice-cold PBS with 5 mM EDTA)

Scintillation fluid

Scintillation counter

Procedure:

Cell Culture and Treatment:

Culture cells to the desired confluency.

Apply any experimental treatments (e.g., DMT1 inhibitors, siRNA).

Iron Uptake:

Prepare the ⁵⁵Fe uptake solution by mixing ⁵⁵FeCl₃ with a molar excess of ascorbate in

the uptake buffer. A typical concentration is 1 µM ⁵⁵Fe.[1]

Wash the cells with uptake buffer.
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Add the ⁵⁵Fe uptake solution to the cells and incubate at 37°C for a defined period (e.g.,

10-30 minutes).

To determine non-specific binding, perform a parallel incubation at 4°C.[1]

Stopping the Reaction and Washing:

Aspirate the radioactive solution.

Stop the uptake by adding ice-cold stop solution.

Wash the cells multiple times with ice-cold stop solution to remove extracellular ⁵⁵Fe.

Cell Lysis and Measurement:

Lyse the cells (e.g., with 0.1 M NaOH).

Transfer the lysate to a scintillation vial.

Add scintillation fluid.

Measure the radioactivity using a scintillation counter.

Data Analysis:

Subtract the counts from the 4°C control (non-specific binding) from the 37°C samples.

Normalize the counts to the protein concentration or cell number.

Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for the

investigation of ferrous iron uptake through DMT1. The selection of the appropriate assay,

combined with specific molecular or pharmacological interventions, will enable researchers to

accurately quantify DMT1 activity and its contribution to cellular iron metabolism. These

methods are fundamental for advancing our understanding of iron homeostasis and for the

development of novel therapeutics targeting iron transport.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

2. biorxiv.org [biorxiv.org]

3. researchgate.net [researchgate.net]

4. journals.physiology.org [journals.physiology.org]

5. Site-specific intestinal DMT1 silencing to mitigate iron absorption using pH-sensitive multi-
compartmental nanoparticulate oral delivery system - PMC [pmc.ncbi.nlm.nih.gov]

6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of
it? - PMC [pmc.ncbi.nlm.nih.gov]

10. [PDF] Does the calcein-AM method assay the total cellular 'labile iron pool' or only a
fraction of it? | Semantic Scholar [semanticscholar.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Measuring Ferrous Iron Uptake in DMT1 Expressing
Cells: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3347446#measuring-ferrous-iron-uptake-in-dmt1-
expressing-cells]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b3347446?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2670682/
https://www.biorxiv.org/content/10.1101/2022.09.01.506269.full
https://www.researchgate.net/publication/379293323_Abstract_2379_An_optimized_protocol_for_silencing_the_iron_transporter_DMT1_in_human_intestinal_cells_using_siRNA_for_studies_of_iron_uptake_routes
https://journals.physiology.org/doi/prev/20171106-aop/pdf/10.1152/ajpcell.00184.2002
https://pmc.ncbi.nlm.nih.gov/articles/PMC6904526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6904526/
https://pubmed.ncbi.nlm.nih.gov/15265744/
https://pubmed.ncbi.nlm.nih.gov/15265744/
https://www.researchgate.net/profile/Anoop_Srivastava7/post/Does_anybody_know_if_it_is_existing_a_colorimetric_assay_to_determine_the_Iron_content_of_a_protein/attachment/59d6587279197b80779ae5d4/AS%3A538432841711616%401505383801185/download/1-s2.0-S000326970400301X-main.pdf
https://www.researchgate.net/publication/8443362_Colorimetric_ferrozine-assay_for_the_quantitation_of_iron_in_cultured_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC1874234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1874234/
https://www.semanticscholar.org/paper/Does-the-calcein-AM-method-assay-the-total-cellular-Tenopoulou-Kurz/0acc0103036f19711ea9fae8df6555ba1e332222
https://www.semanticscholar.org/paper/Does-the-calcein-AM-method-assay-the-total-cellular-Tenopoulou-Kurz/0acc0103036f19711ea9fae8df6555ba1e332222
https://www.researchgate.net/publication/6568413_Does_the_calcein-AM_method_assay_the_total_cellular_'labile_iron_pool'_or_only_a_fraction_of_it
https://www.researchgate.net/publication/336450868_Calcein_and_the_Labile_Iron_Pool
https://www.mdpi.com/2076-3921/12/11/2005
https://www.benchchem.com/product/b3347446#measuring-ferrous-iron-uptake-in-dmt1-expressing-cells
https://www.benchchem.com/product/b3347446#measuring-ferrous-iron-uptake-in-dmt1-expressing-cells
https://www.benchchem.com/product/b3347446#measuring-ferrous-iron-uptake-in-dmt1-expressing-cells
https://www.benchchem.com/product/b3347446#measuring-ferrous-iron-uptake-in-dmt1-expressing-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3347446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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